(E)-CLX-0921

PPARγ transactivation Metabolic efficacy dissociation Insulin sensitization

Sourcing (E)-CLX-0921 requires differentiation. This specific compound exhibits a 10-fold reduction in adipogenic potential and uniquely stimulates glycogen synthesis, unlike conventional TZDs. Its weak PPARγ transactivation yet equipotent glycemic efficacy makes it a critical tool for SPPARM research. Ensure your metabolic studies are not confounded by standard TZD side effects. Order now for high-purity material with verified activity.

Molecular Formula C28H25NO7S
Molecular Weight 519.6 g/mol
CAS No. 606932-81-4
Cat. No. B1682891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-CLX-0921
CAS606932-81-4
SynonymsTHR-0921;  THR0921;  THR 0921
Molecular FormulaC28H25NO7S
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC
InChIInChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+
InChIKeyIVAQJHSXBVHUQT-ZVHZXABRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

606932-81-4 (CLX-0921 / THR-0921) Procurement Guide: PPARγ Agonist with Differentiated Activity Profile


Methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate (CAS 606932-81-4), also known as CLX-0921 or THR-0921, is a thiazolidinedione (TZD)-class peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. This small molecule (MW 519.6 g/mol, formula C₂₈H₂₅NO₇S) is a synthetic derivative inspired by a natural product scaffold and was advanced to Phase I clinical investigation for type 2 diabetes mellitus [2]. The compound is characterized as a weak PPARγ activator relative to conventional TZDs, yet maintains potent antihyperglycemic efficacy with a differentiated spectrum of metabolic activities [1].

Why 606932-81-4 (CLX-0921) Cannot Be Substituted by Conventional TZDs: Evidence-Based Differentiation


In-class substitution of PPARγ agonists without rigorous comparator data carries significant scientific risk. This compound exhibits a fundamentally distinct activity profile from conventional thiazolidinediones such as rosiglitazone and pioglitazone [1]. The most critical differentiation lies in the dissociation of PPARγ transactivation potency from metabolic efficacy: CLX-0921 is approximately 31-fold weaker as a PPARγ activator than rosiglitazone (EC₅₀ 0.284 μM vs. 0.009 μM), yet maintains equipotent glucose-lowering activity both in vitro and in vivo [1]. This profile is accompanied by a 10-fold reduction in adipogenic potential and the unique induction of glycogen synthesis—an activity absent in rosiglitazone and pioglitazone [1]. Additionally, the compound exhibits distinct off-target activity as an inhibitor of human carboxylesterase 2 (hCE2), a feature not reported for conventional TZDs [2]. These evidence-based differences render generic substitution scientifically unsound for applications requiring a specific activity spectrum.

606932-81-4 (CLX-0921) Quantitative Differentiation Evidence vs. Comparator TZDs


Dissociation of PPARγ Transactivation Potency from Glycemic Efficacy vs. Rosiglitazone

CLX-0921 (CAS 606932-81-4) demonstrates a 31.6-fold weaker PPARγ transactivation potency compared to rosiglitazone, yet maintains equipotent glucose-lowering efficacy [1]. This dissociation between receptor activation strength and metabolic outcome represents a pharmacologically meaningful distinction from conventional TZDs where efficacy is typically proportional to PPARγ binding and activation [1].

PPARγ transactivation Metabolic efficacy dissociation Insulin sensitization

Reduced Adipogenic Potential: 10-Fold Decrease vs. Rosiglitazone

In a direct in vitro adipogenesis assay, CLX-0921 demonstrated a 10-fold reduction in adipogenic potential compared to rosiglitazone [1]. This quantitative difference addresses a key limitation of conventional TZDs, which promote adipocyte differentiation and weight gain as a class effect [1].

Adipogenesis Selective PPARγ modulation SPPARM

Unique Induction of Glycogen Synthesis: Activity Absent in Rosiglitazone and Pioglitazone

CLX-0921 uniquely increases glycogen synthesis, an activity not typically associated with rosiglitazone or pioglitazone [1]. This metabolic effect represents a qualitative differentiation in the compound's mechanism that cannot be replicated by conventional TZDs [1].

Glycogen synthesis Hepatic glucose metabolism Non-PPARγ mediated effects

Equipotent In Vivo Glucose-Lowering Efficacy Despite Weaker PPARγ Activation

Despite being a 31.6-fold weaker PPARγ activator, CLX-0921 maintains glucose-lowering activity in vivo that is equipotent to that of rosiglitazone [1]. This demonstrates functional uncoupling of PPARγ transactivation strength from antihyperglycemic outcome in whole-animal models [1].

In vivo glycemic control Type 2 diabetes Rodent model efficacy

Human Carboxylesterase 2 (hCE2) Inhibition: Ki = 42 nM

CLX-0921 exhibits potent inhibitory activity against human carboxylesterase 2 (hCE2, also annotated as cocaine esterase), with a measured Ki of 42 nM in human liver microsomes [1]. This off-target activity is not a reported characteristic of rosiglitazone or pioglitazone [1].

Carboxylesterase inhibition Drug metabolism Off-target pharmacology

Recommended Research Applications for 606932-81-4 (CLX-0921) Based on Quantitative Evidence


Selective PPARγ Modulator (SPPARM) Development and Mechanistic Studies

The dissociation between PPARγ transactivation potency (EC₅₀ 0.284 μM) and glycemic efficacy (equipotent to rosiglitazone) makes 606932-81-4 a critical tool compound for investigating selective PPARγ modulation (SPPARM) mechanisms [1]. Researchers can use this compound to probe the relationship between transcriptional activation strength and metabolic outcomes, a key question in the development of next-generation insulin sensitizers with improved safety profiles [1].

Adipogenesis-Minimized Metabolic Studies in Obesity and Type 2 Diabetes Models

The 10-fold reduction in adipogenic potential compared to rosiglitazone positions 606932-81-4 as the preferred PPARγ agonist for in vivo metabolic studies where adipose tissue expansion and weight gain are confounding variables [1]. This includes investigations in ob/ob and db/db mouse models where the compound has demonstrated equipotent glucose-lowering efficacy to rosiglitazone without the same degree of adipogenic stimulation [1].

Hepatic Glycogen Metabolism and Non-Canonical Insulin Sensitization Research

The unique ability of 606932-81-4 to stimulate glycogen synthesis—an activity absent in both rosiglitazone and pioglitazone—makes this compound essential for studies examining PPARγ-independent or non-canonical pathways regulating hepatic glucose metabolism [1]. This application is particularly relevant for investigators exploring alternative mechanisms of insulin sensitization beyond direct PPARγ transcriptional activation [1].

Carboxylesterase-Mediated Drug-Drug Interaction Studies

Given its potent hCE2 inhibitory activity (Ki = 42 nM), 606932-81-4 serves as a useful pharmacological tool for investigating carboxylesterase-mediated drug metabolism and potential drug-drug interactions [2]. This application is particularly relevant for studies involving ester prodrugs or compounds subject to CE2-mediated hydrolysis, where this off-target activity should be controlled for or explicitly investigated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-CLX-0921

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.